4-(4-Hydroxyphenyl)-4-piperidinol
Description
Historical Context and Evolution of Piperidine (B6355638) Chemistry in Academic Inquiry
The journey of piperidine chemistry began in the mid-19th century. In 1850, Scottish chemist Thomas Anderson first reported its existence, and independently in 1852, French chemist Auguste Cahours isolated it from piperine (B192125), the alkaloid responsible for the pungency of black pepper (from the genus Piper, which gives the compound its name). illinois.eduwikipedia.org Initially, determining the simple cyclic structure of piperidine posed a significant challenge to chemists of the era. illinois.edu
Over the decades, the understanding of piperidine has evolved dramatically. From being recognized as a simple heterocyclic amine, it has become one of the most important structural motifs in medicinal chemistry. ijnrd.orgnih.govresearchgate.net The piperidine ring is a prevalent feature in numerous natural alkaloids, including lobeline (B1674988) and coniine, and is a fundamental building block in the synthesis of a vast array of pharmaceutical agents. wikipedia.org The development of synthetic methods, such as the hydrogenation of pyridine (B92270), has made piperidine and its derivatives readily accessible for research. wikipedia.orgnih.gov This has solidified the piperidine scaffold as a privileged structure in drug discovery, valued for its ability to impart favorable physicochemical properties to molecules. researchgate.net
Scope and Objectives of Research on the 4-(4-Hydroxyphenyl)-4-piperidinol Scaffold
Research centered on the this compound scaffold is primarily driven by its potential in medicinal chemistry. The principal objective is to utilize this core structure to design and synthesize novel compounds with high affinity and selectivity for specific biological targets.
A significant area of investigation involves the development of antagonists for the N-methyl-D-aspartate (NMDA) receptor. nih.govdatapdf.com Specifically, derivatives of the 4-(4-hydroxyphenyl)piperidine scaffold have been shown to be potent and selective antagonists for the NR1A/2B subtype of the NMDA receptor. nih.govdatapdf.com Another major focus is the creation of opioid receptor agonists. google.com The 4-hydroxy-4-phenylpiperidine framework is a key component in compounds designed to exhibit potent analgesic action. google.com
Furthermore, the related (4-hydroxyphenyl)piperazine scaffold, which shares the key 4-hydroxyphenyl moiety, has been explored for developing tyrosinase inhibitors, which have potential applications in treating hyperpigmentation disorders. researchgate.netnih.gov The overarching goal of this research is the systematic modification of the this compound core to generate new therapeutic candidates for a range of diseases.
Structural Basis for Research Interest in this compound Analogues
The academic fascination with this compound and its analogues stems from a combination of key structural features that confer desirable properties for interacting with biological systems.
The Piperidine Ring: This six-membered heterocyclic ring provides a robust, three-dimensional scaffold. Its chair-like conformation allows for precise spatial orientation of substituents, which is critical for binding to receptor sites. wikipedia.orgnih.gov The nitrogen atom within the ring is a basic center that can be protonated under physiological conditions, often forming a key interaction point with biological targets. nih.gov It also serves as a convenient handle for synthetic modification, allowing for the attachment of various side chains to modulate activity and selectivity. nih.govdatapdf.comgoogle.com
The 4-Hydroxyphenyl Group: The phenolic hydroxyl group is a crucial feature. It can act as both a hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in receptor binding pockets. researchgate.netnih.gov In many designs, this group mimics the phenolic moiety of tyrosine, an amino acid that is a key recognition element in many opioid peptides. nih.gov
The Tertiary Hydroxyl Group: The hydroxyl group attached directly to the 4-position of the piperidine ring introduces an additional point for polar interactions and can influence the molecule's conformation and binding affinity. nih.gov For instance, the incorporation of this hydroxyl group has been shown to reduce binding affinities at certain non-target receptors, thereby improving the selectivity profile of the compound. nih.gov
The combination of these structural elements in a single, relatively simple molecule provides a rich platform for combinatorial chemistry and structure-activity relationship (SAR) studies. By systematically altering the substituents on the piperidine nitrogen and the aromatic ring, researchers can fine-tune the pharmacological properties of the resulting analogues to achieve high potency and selectivity for a desired biological target. nih.govnih.gov
Detailed Research Findings
Research into derivatives of the 4-(4-hydroxyphenyl)piperidine scaffold has yielded compounds with high potency at specific receptors. The following table summarizes the inhibitory concentrations (IC₅₀) of selected N-substituted 4-(4-hydroxyphenyl)piperidine analogues against different NMDA receptor subtypes.
| Compound | N-Substituent | IC₅₀ (µM) at NR1A/2B |
| 21 | ω-phenylalkyl | 0.022 |
| 33 | 4-(4-hydroxybenzyl) | 0.059 |
| 40 | (+/-)-3-(4-hydroxyphenyl)pyrrolidine analogue | 0.017 |
| Data sourced from a study on NMDA receptor antagonists, highlighting the high potency of these compounds at the NR1A/2B subtype. nih.govdatapdf.com |
Structure
3D Structure
Properties
IUPAC Name |
4-(4-hydroxyphenyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-10-3-1-9(2-4-10)11(14)5-7-12-8-6-11/h1-4,12-14H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYRFSOIBBGGDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453824 | |
| Record name | 4-(4-hydroxyphenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142001-84-1 | |
| Record name | 4-(4-hydroxyphenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 4 4 Hydroxyphenyl 4 Piperidinol and Its Derivatives
Established Synthetic Pathways for the 4-Aryl-4-piperidinol Scaffold
The 4-aryl-4-piperidinol core is a key structural motif in many centrally acting agents. acs.org A variety of synthetic methods have been developed to construct this scaffold, often involving the formation of a piperidone intermediate followed by the introduction of the aryl group.
One common approach involves the reaction of a pre-formed piperidone with an appropriate arylating agent. For instance, N-aryl-4-piperidones can be prepared through a two-step procedure involving the cyclization of anilines with 1,5-dihalopentan-3-ones. acs.org While effective, this method can be hampered by the synthesis of the dihalogenated pentanone. acs.org
Another strategy utilizes the Shapiro reaction and subsequent palladium-catalyzed cross-coupling reactions to generate 4-arylpiperidines from 1-benzyl-4-piperidone. nih.gov This method allows for the introduction of a variety of aryl groups. nih.gov
Multicomponent reactions (MCRs) offer a convergent and efficient route to highly substituted piperidinols. mdpi.com These one-pot reactions, such as the Mannich reaction, can generate significant molecular complexity in a single step. mdpi.com
Stereoselective Synthesis of 4-Hydroxyphenylpiperidine Core Structures
The control of stereochemistry is critical in the synthesis of pharmacologically active molecules. Stereoselective methods for preparing the 4-hydroxyphenylpiperidine core often employ chiral auxiliaries or catalysts.
One approach involves the use of chiral building blocks, such as S-α-phenylethylamine, to direct the stereochemical outcome of the reaction. nih.gov This has been successfully applied in the aza-Michael synthesis of 2-substituted 4-piperidones, which are precursors to chiral donepezil (B133215) analogues. nih.gov
Enzymatic and chemoenzymatic methods have also been employed to achieve high diastereoselectivity. For example, a combination of enzyme- and Ru-catalyzed reactions can transform a mixture of achiral cis- and racemic trans-3,5-piperidine diol into the cis-(3R,5S)-diacetate with excellent diastereoselectivity. nih.gov
Reductive hydroamination is another powerful tool for stereoselective piperidine (B6355638) synthesis. Intramolecular cyclization of alkynes mediated by an acid and followed by reduction can lead to the formation of piperidines with defined stereochemistry. mdpi.com
Convergent and Divergent Synthetic Approaches to Substituted Piperidinols
Both convergent and divergent strategies are employed in the synthesis of substituted piperidinols to access a wide range of derivatives for structure-activity relationship (SAR) studies.
Convergent synthesis involves the assembly of a complex molecule from several smaller, pre-synthesized fragments. Multicomponent reactions are a prime example of a convergent approach, allowing for the rapid construction of diverse piperidinol libraries. mdpi.com
Divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different products. wikipedia.org This strategy is particularly useful for exploring the effect of different substituents on a core scaffold. For example, a central piperidinol core can be functionalized at the nitrogen atom, the hydroxyl group, or the aromatic ring to generate a library of analogues. wikipedia.org Diversity-oriented synthesis (DOS) is a related strategy that aims to create libraries of molecules with a high degree of skeletal diversity. wikipedia.org
Functional Group Interconversions and Derivatization Strategies of 4-(4-Hydroxyphenyl)-4-piperidinol
Functional group interconversions (FGIs) are essential for modifying the properties of a lead compound and optimizing its biological activity. solubilityofthings.com For this compound, derivatization can occur at the hydroxyl group, the piperidine nitrogen, and the aromatic ring.
Hydroxyl Group Derivatization (e.g., Esterification, Etherification)
The hydroxyl group of this compound is a key site for derivatization.
Esterification: The hydroxyl group can be converted to an ester through reaction with an acyl chloride or a carboxylic acid under appropriate conditions. vanderbilt.edu
Etherification: Ether derivatives can be formed by reacting the alcohol with an alkyl halide in the presence of a base. vanderbilt.edu For example, 4-(4-hydroxy-4-(2-hydroxyphenyl)piperidino)-N,N-dimethyl-2,2-diphenylbutaneamide has been reacted with ethyl 4-bromo-n-butyrate in the presence of potassium carbonate to yield the corresponding ether. google.com
These modifications can significantly impact the compound's polarity, solubility, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic properties. solubilityofthings.com
Nitrogen Atom Functionalization and Alkylation
The secondary amine of the piperidine ring is another common site for modification.
N-Alkylation: This is typically achieved by reacting the piperidine with an alkyl halide in the presence of a base such as potassium carbonate or sodium hydride in a solvent like DMF. researchgate.net The choice of base and solvent can be critical for achieving good yields. sciencemadness.org Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another effective method. sciencemadness.org
N-Arylation: The nitrogen can also be arylated using methods such as the Buchwald-Hartwig amination.
Amide Formation: The piperidine nitrogen can be acylated with acyl chlorides or anhydrides to form amides. rsc.org
These modifications can alter the basicity of the nitrogen and introduce new functional groups for further derivatization. nih.gov
Aromatic Ring Modifications (e.g., Halogenation, Nitration)
The hydroxyphenyl ring offers further opportunities for structural modification.
Halogenation: Electrophilic aromatic substitution reactions can be used to introduce halogen atoms (e.g., bromine, chlorine) onto the aromatic ring. These reactions are typically carried out using a halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: The introduction of a nitro group can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group can then be reduced to an amino group, providing a handle for further functionalization.
These modifications can influence the electronic properties of the aromatic ring and provide points of attachment for other substituents, which can be crucial for modulating biological activity.
Data Tables
Table 1: Synthetic Methods for the 4-Aryl-4-piperidinol Scaffold
| Method | Description | Key Reagents/Conditions | Reference(s) |
| Cyclization | Reaction of anilines with 1,5-dihalopentan-3-ones. | Anilines, 1,5-dihalopentan-3-ones | acs.org |
| Shapiro Reaction & Cross-Coupling | Formation of a vinylsilane from a piperidone followed by palladium-catalyzed cross-coupling with aryl halides. | 1-Benzyl-4-piperidone, Pd catalyst, aryl halides | nih.gov |
| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more reactants to form a complex product. | Varies (e.g., Mannich reaction components) | mdpi.com |
| Reductive Hydroamination | Intramolecular cyclization of alkynes containing an amino group. | Acid catalyst, reducing agent | mdpi.com |
Table 2: Derivatization Strategies for this compound
| Site of Derivatization | Type of Reaction | Reagents/Conditions | Reference(s) |
| Hydroxyl Group | Esterification | Acyl chlorides, carboxylic acids | vanderbilt.edu |
| Hydroxyl Group | Etherification | Alkyl halides, base (e.g., K2CO3) | google.com |
| Nitrogen Atom | N-Alkylation | Alkyl halides, base (e.g., K2CO3, NaH), or reductive amination | researchgate.netsciencemadness.org |
| Nitrogen Atom | N-Acylation | Acyl chlorides, anhydrides | rsc.org |
| Aromatic Ring | Halogenation | N-Halosuccinimides (NBS, NCS) | nih.gov |
| Aromatic Ring | Nitration | Nitric acid, sulfuric acid |
Novel Synthetic Routes and Catalytic Approaches to this compound Architectures
Recent advancements in organic synthesis have provided a toolbox of sophisticated methods for the construction of complex heterocyclic frameworks like this compound. These methods often focus on improving efficiency, selectivity, and sustainability compared to classical synthetic approaches.
One-pot and cascade reactions represent a highly efficient strategy for the synthesis of piperidine derivatives, minimizing the need for isolation and purification of intermediates, thereby saving time, reagents, and reducing waste. A notable approach involves the one-pot cyclization of diols with amines via bis-triflate intermediates, which has been successfully applied to the synthesis of various N-substituted 4-phenylpiperidines under mild conditions, yielding moderate to good results. researchgate.net This strategy could be conceptually adapted for the synthesis of this compound.
Another powerful cascade approach is the aza-Prins cyclization, which allows for a highly diastereoselective synthesis of cis-4-hydroxypiperidines. This method has been expanded to include gem-disubstituted homoallylic amines and ketoaldehydes, enabling access to C2 and C4 substituted piperidines with a tetrasubstituted carbon stereocenter at the C4 position. rsc.org
Furthermore, chemo-enzymatic cascade reactions are emerging as a powerful tool for the stereoselective synthesis of substituted piperidines. nih.gov These one-pot processes can combine enzymatic transformations with chemical reactions to create complex chiral molecules with high precision.
A specific example of a one-pot synthesis of a related structure, N-substituted 4-phenylpiperidines, involves the cyclization of diols with amines through bis-triflate intermediates. The general reaction scheme is presented below:
| Reactants | Reagents | Conditions | Product | Yield |
| Diol, Amine | Triflic anhydride, Base | Mild | N-substituted 4-phenylpiperidine | Moderate to Good |
This table illustrates a general one-pot synthesis of N-substituted 4-phenylpiperidines.
Transition metal catalysis has revolutionized the synthesis of piperidine derivatives, offering powerful methods for the formation of C-C and C-N bonds with high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions, in particular, have been extensively used.
A significant development is the direct synthesis of 4-arylpiperidines through the Palladium/Copper(I)-cocatalyzed Negishi coupling of a 4-piperidylzinc iodide with aromatic halides and triflates. nih.gov This method provides a direct route to install the aryl group at the 4-position of the piperidine ring. The use of a bimetallic catalytic system, comprising a palladium complex and a copper(I) species, is crucial for the success of this transformation. nih.gov
A patent discloses the synthesis of 4-(2-hydroxyphenyl)-4-piperidinol, an isomer of the target compound, through the catalytic reduction of 1-benzyl-4-(2-benzyloxyphenyl)-4-piperidinol using palladium hydroxide (B78521) on carbon. google.com This demonstrates the utility of palladium catalysis in the final steps of the synthesis to deprotect the phenolic hydroxyl group.
Rhodium-catalyzed asymmetric hydrogenation has also been explored as a key step in the synthesis of chiral piperidine scaffolds. rsc.org This approach allows for the enantioselective formation of substituted piperidines, which is of great importance in medicinal chemistry.
Below is a table summarizing a key transition metal-catalyzed reaction for the synthesis of a related piperidine derivative:
| Reactants | Catalyst | Conditions | Product | Yield |
| 4-(N-BOC-piperidyl)zinc iodide, Aryl halide/triflate | Cl₂Pd(dppf), Copper(I) species | Not specified | 4-Arylpiperidine | Not specified |
| 1-Benzyl-4-(2-benzyloxyphenyl)-4-piperidinol | 20% Palladium hydroxide on carbon, H₂ (4 atm) | Room temperature, 6 hours | 4-(2-Hydroxyphenyl)-4-piperidinol | 100% |
This table presents examples of transition metal-catalyzed synthesis of 4-arylpiperidines and a closely related isomer of the target compound.
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates to minimize environmental impact. unibo.it Key strategies include the use of environmentally benign solvents, catalysts, and energy sources.
Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of chiral piperidines. Carbonyl reductases have been employed for the enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines with high enantiomeric excess and conversion rates. nih.govrsc.org This highlights the potential of biocatalysis for the stereoselective synthesis of this compound. The use of enzymes can lead to highly specific transformations under mild reaction conditions, often in aqueous media. core.ac.uk Furthermore, combining biocatalysis with radical cross-coupling reactions presents a modern approach for the modular and enantioselective construction of complex piperidine frameworks. chemistryviews.org
Ultrasound-assisted synthesis is another green technique that can accelerate reaction rates and improve yields. The ultrasound-promoted synthesis of piperidin-4-ones and their subsequent reduction to piperidin-4-ols using silica (B1680970) chloride under ultrasonic irradiation has been reported. nih.gov This method avoids the use of harsh reagents and can often be performed under milder conditions than conventional methods. nih.gov The application of ultrasound can be particularly beneficial for overcoming steric hindrance in certain reactions. nih.gov
The use of environmentally friendly solvents and reagents is a cornerstone of green chemistry. For instance, a synthesis of N-hydroxy-2,6-bis(p-hydroxyphenyl)-3-isopropyl piperidin-4-one-thiosemicarbazone has been described as an "environmentally friendly promoted synthesis". jocpr.com While specific details of the "green" promotion are not fully elaborated, it points towards a trend of developing more sustainable synthetic protocols for related structures.
The following table provides examples of green chemistry approaches applicable to piperidinol synthesis:
| Green Approach | Specific Method | Application | Advantage |
| Biocatalysis | Carbonyl reductase-catalyzed reduction | Synthesis of chiral 3-substituted-4-hydroxypiperidines | High stereoselectivity, mild conditions |
| Ultrasound-assisted synthesis | Reduction of piperidin-4-ones | Synthesis of piperidin-4-ols | Faster reactions, higher yields, milder conditions |
| Environmentally friendly reagents | Not specified | Synthesis of a complex piperidin-4-one derivative | Reduced environmental impact |
This table summarizes various green chemistry approaches relevant to the synthesis of this compound and its derivatives.
Advanced Spectroscopic Characterization Techniques for 4 4 Hydroxyphenyl 4 Piperidinol
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial arrangement. For 4-(4-Hydroxyphenyl)-4-piperidinol, both one-dimensional and two-dimensional NMR techniques are essential for a comprehensive structural analysis.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques that provide information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively. youtube.com The chemical shift (δ), reported in parts per million (ppm), indicates the position of a signal in the NMR spectrum and is influenced by the electron density around the nucleus. youtube.com
In this compound, the aromatic protons on the hydroxyphenyl ring typically appear in the downfield region of the ¹H NMR spectrum, usually between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. The protons on the piperidine (B6355638) ring are found in the upfield region, generally between 1.5 and 3.5 ppm. The chemical shifts of the protons attached to the carbons adjacent to the nitrogen atom and the hydroxyl-bearing carbon are influenced by the electronegativity of these heteroatoms.
The ¹³C NMR spectrum provides complementary information. The carbons of the aromatic ring resonate in the range of 110-160 ppm. The carbon atom attached to the hydroxyl group (C-4 of the piperidine ring) and the carbons adjacent to the nitrogen atom will show characteristic chemical shifts that are crucial for confirming the structure. For instance, in a related compound, 4-hydroxypiperidine (B117109), the carbon bearing the hydroxyl group appears at a specific chemical shift that helps in its identification. chemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.7 - 7.4 | 115 - 130 |
| C-OH (Aromatic) | - | ~155 |
| Piperidine CH₂ (adjacent to N) | 2.8 - 3.2 | ~45 |
| Piperidine CH₂ (beta to N) | 1.6 - 2.0 | ~35 |
| C-OH (Piperidine) | - | ~70 |
| NH (Piperidine) | 1.5 - 2.5 | - |
| OH (Phenolic) | 9.0 - 10.0 | - |
| OH (Piperidinol) | 3.0 - 5.0 | - |
Note: These are approximate values and can vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms within a molecule. youtube.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the protons on the piperidine ring, helping to establish the sequence of CH₂ groups. It would also show correlations between the adjacent aromatic protons on the hydroxyphenyl ring.
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the assignments of the attached protons from the ¹H NMR spectrum. nih.gov Each cross-peak in an HSQC spectrum represents a C-H bond.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). sdsu.edu HMBC is particularly useful for connecting different fragments of a molecule. For this compound, HMBC can confirm the connection between the hydroxyphenyl ring and the piperidine ring by showing a correlation between the aromatic protons and the quaternary carbon (C-4) of the piperidine ring.
Conformational Analysis via NMR Spectroscopic Data
NMR spectroscopy can also provide insights into the three-dimensional structure and conformational preferences of a molecule in solution. For the piperidine ring in this compound, the primary conformation is expected to be a chair form. The orientation of the 4-hydroxyphenyl and 4-hydroxyl substituents (axial or equatorial) can be determined by analyzing coupling constants (³J_HH) and through Nuclear Overhauser Effect (NOE) experiments.
The magnitude of the coupling constants between vicinal protons on the piperidine ring can indicate their dihedral angle, which is related to their relative orientation (axial-axial, axial-equatorial, or equatorial-equatorial). NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), show through-space correlations between protons that are close to each other, regardless of whether they are bonded. This information is crucial for determining the preferred chair conformation and the steric relationships between the substituents. Studies on similar piperidine-containing compounds have demonstrated the utility of these NMR methods in conformational analysis. rsc.org
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and its unique "fingerprint" based on molecular vibrations. researchgate.net
Functional Group Identification and Band Assignments
IR and Raman spectra are complementary techniques that measure the vibrational modes of a molecule. americanpharmaceuticalreview.com
O-H Stretching : The presence of two hydroxyl groups (one phenolic and one alcoholic) in this compound will give rise to characteristic broad absorption bands in the IR spectrum in the region of 3200-3600 cm⁻¹. The exact position and shape of these bands can be influenced by hydrogen bonding.
N-H Stretching : The secondary amine (N-H) in the piperidine ring will show a stretching vibration in the IR spectrum, typically in the range of 3300-3500 cm⁻¹. This peak may sometimes overlap with the O-H stretching bands.
C-H Stretching : The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine ring appear just below 3000 cm⁻¹.
C=C Stretching : The aromatic ring will exhibit characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region of the IR and Raman spectra.
C-O Stretching : The C-O stretching vibrations for the phenolic and alcoholic hydroxyl groups will appear in the fingerprint region, typically between 1000 and 1260 cm⁻¹.
A detailed analysis of the vibrational spectra of related compounds, such as 4-butyl-1-(4-hydroxyphenyl)-2-phenyl-3,5-pyrazolidinedione, aided by theoretical calculations, can assist in the precise assignment of the observed bands. nih.gov
Table 2: Characteristic IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretching | 3200-3600 (broad) |
| Alcoholic O-H | Stretching | 3200-3600 (broad) |
| Piperidine N-H | Stretching | 3300-3500 |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-2960 |
| Aromatic C=C | Stretching | 1450-1600 |
| C-O | Stretching | 1000-1260 |
Solid-State and Gas-Phase Vibrational Studies
Studying the vibrational spectra of this compound in different phases (solid and gas) can provide further insights into its structure and intermolecular interactions.
Solid-State Studies : In the solid state, the molecules are in a crystalline lattice, and intermolecular forces, such as hydrogen bonding, can significantly influence the vibrational frequencies. Comparing the solid-state IR and Raman spectra can reveal information about the crystal packing and the nature of hydrogen bonding networks. For instance, studies on 4-(4-chlorophenyl)-4-hydroxypiperidine have utilized solid-state FT-IR and FT-Raman spectra to characterize its molecular structure. mahendrapublications.com
Gas-Phase Studies : In the gas phase, intermolecular interactions are minimized, and the observed vibrational frequencies are closer to those of an isolated molecule. Comparing gas-phase spectra with solid-state spectra can help to quantify the effects of intermolecular forces. Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to simulate the vibrational spectra of the isolated molecule and aid in the assignment of the experimental gas-phase bands. Studies on the related molecule 4-hydroxypiperidine have combined experimental gas-phase FT-IR with theoretical calculations for a detailed vibrational analysis. nih.gov
Crystallographic Analysis and Solid State Structural Investigations of 4 4 Hydroxyphenyl 4 Piperidinol
Intermolecular Interactions and Crystal Packing Analysis
π-Stacking and Van der Waals Interactions:The potential for π-stacking between the hydroxyphenyl rings exists, but the geometry and significance of such interactions are undetermined.
A definitive analysis of the crystallographic and solid-state features of 4-(4-Hydroxyphenyl)-4-piperidinol awaits the successful crystallization of the compound and its subsequent analysis by single-crystal X-ray diffraction.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
In the absence of a specific Hirshfeld analysis for this compound, we can examine the detailed crystallographic data available for its chloro-analogue, 4-(4-chlorophenyl)-4-piperidinol, to understand its solid-state structure and hydrogen bonding network researchgate.netnih.gov.
The crystal structure of 4-(4-chlorophenyl)-4-piperidinol reveals that the piperidine (B6355638) ring adopts a chair conformation. The hydroxyl group and the hydrogen atom attached to the nitrogen are in axial positions, while the 4-chlorophenyl group occupies an equatorial position researchgate.netnih.gov. This conformation is a common feature for such substituted piperidine rings nih.gov.
The intermolecular interactions in the crystal of 4-(4-chlorophenyl)-4-piperidinol are dominated by hydrogen bonds. Specifically, strong O—H···N hydrogen bonds link the molecules into chains. These chains are further interconnected by weaker N—H···O hydrogen bonds, forming centrosymmetric tetramers. These tetramers then assemble into layers researchgate.netnih.gov.
Below is a table summarizing the crystallographic data for 4-(4-chlorophenyl)-4-piperidinol.
| Compound Name | Chemical Formula | Crystal System | Space Group | Unit Cell Dimensions |
| 4-(4-chlorophenyl)-4-piperidinol | C₁₁H₁₄ClNO | Monoclinic | P2₁/c | a = 11.3706(10) Åb = 9.5204(8) Åc = 10.6164(9) Åβ = 108.458(8)° |
Table 1: Crystallographic Data for 4-(4-chlorophenyl)-4-piperidinol nih.gov
The following table details the key hydrogen bond interactions observed in the crystal structure of 4-(4-chlorophenyl)-4-piperidinol.
| Donor-H···Acceptor | Description |
| O—H···N | Strong interactions linking molecules into chains. |
| N—H···O | Weaker interactions that connect the chains to form centrosymmetric tetramers. |
Table 2: Hydrogen Bonding in 4-(4-chlorophenyl)-4-piperidinol researchgate.netnih.gov
While a direct quantitative analysis of intermolecular contacts via Hirshfeld surfaces for this compound is not available, the detailed structural data from its chloro-analogue provides a strong qualitative understanding of the forces governing its crystal packing. The presence of strong hydrogen bonding is a key feature, dictating the formation of a layered supramolecular structure.
Computational Chemistry and Theoretical Studies of 4 4 Hydroxyphenyl 4 Piperidinol
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
No specific studies were found that performed quantum chemical calculations on 4-(4-Hydroxyphenyl)-4-piperidinol.
Information regarding the optimized geometry and energetic landscapes of this compound from DFT or ab initio calculations is not available in the reviewed literature.
There are no published data on the electronic structure, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy gaps, or charge distribution for this compound.
Calculated vibrational frequencies and their correlation with experimental spectroscopic data for this compound have not been reported in the scientific literature.
Molecular Modeling and Dynamics Simulations
Dedicated molecular modeling and dynamics simulation studies for this compound are not present in the available research.
A detailed conformational analysis and the corresponding potential energy surfaces for this compound are not documented.
No molecular dynamics simulations investigating the dynamic behavior of this compound have been published.
Advanced Computational Techniques for Chemical Reactivity and Interactions
Modern computational chemistry offers a suite of tools to predict and analyze how a molecule will interact with its environment. These methods are crucial for understanding potential biological activity and for the rational design of new chemical entities.
The Fukui function is a key concept in Density Functional Theory (DFT) that helps in identifying the most reactive sites within a molecule. researchgate.netfaccts.de It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. faccts.de This allows for the prediction of sites susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net
The three main types of Fukui functions are:
f+(r) : Describes the reactivity towards a nucleophilic attack (electron acceptance).
f-(r) : Describes the reactivity towards an electrophilic attack (electron donation).
f0(r) : Describes the reactivity towards a radical attack.
While no specific Fukui function analysis has been published for this compound, the principles can be applied to understand its reactivity. For instance, the phenolic hydroxyl group and the nitrogen atom in the piperidine (B6355638) ring would be expected to be key sites for electrophilic attack, while the aromatic ring could be susceptible to nucleophilic attack depending on the reaction conditions.
A closely related and visually intuitive tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. nih.govchemrxiv.org These maps are invaluable for predicting sites of intermolecular interactions. nih.govcornell.edu
In a typical MEP map:
Red and Yellow/Orange areas indicate negative electrostatic potential, rich in electrons, and are favorable for electrophilic attack. nih.govresearchgate.net
Blue areas represent positive electrostatic potential, electron-poor regions, and are susceptible to nucleophilic attack. nih.gov
Green areas denote regions of neutral or near-zero potential. nih.gov
For a molecule like this compound, the MEP map would likely show a negative potential around the oxygen atoms of the hydroxyl groups and a positive potential around the hydrogen atoms of these groups and the amine hydrogen on the piperidine nitrogen. In a study of piperine (B192125) derivatives, MEP analysis revealed that the oxygen atoms of the carbonyl and ether groups were the most electron-rich sites, indicating them as likely points of interaction. researchgate.net Similarly, for various piperidine derivatives studied for their potential against SARS-CoV-2, the MEP plots were used to identify the regions most likely to engage in electrophilic and nucleophilic interactions, which is crucial for receptor binding. nih.gov
Table 1: Illustrative Interpretation of MEP for a Substituted Piperidine Derivative (Note: This is a generalized interpretation based on published studies of similar molecules, as a specific MEP map for this compound is not available in the cited literature.)
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
| Phenolic Oxygen | Negative (Red/Yellow) | Site for electrophilic attack; hydrogen bond acceptor. |
| Piperidinol Oxygen | Negative (Red/Yellow) | Site for electrophilic attack; hydrogen bond acceptor. |
| Piperidine Nitrogen | Negative (Red/Yellow) | Site for electrophilic attack; hydrogen bond acceptor. |
| Hydroxyl Hydrogens | Positive (Blue) | Site for nucleophilic attack; hydrogen bond donor. |
| Aromatic Ring | Variable (Green/Slightly Negative) | Can participate in π-stacking and other non-covalent interactions. |
Non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, are fundamental to the structure and function of biological macromolecules and their interactions with ligands. nih.gov NCI analysis, often performed using programs like NCIPLOT, is a computational method that visualizes these weak interactions in three-dimensional space based on the electron density and its derivatives. nih.govresearchgate.netbohrium.com
The resulting plots display surfaces that are color-coded to indicate the type and strength of the interaction:
Blue surfaces typically represent strong, attractive interactions like hydrogen bonds. researchgate.net
Green surfaces indicate weaker van der Waals interactions. researchgate.net
Red surfaces signify repulsive interactions, such as steric clashes. researchgate.net
While specific NCI analysis of this compound has not been reported, this technique would be highly informative. It could visualize intramolecular hydrogen bonding between the two hydroxyl groups or between a hydroxyl group and the piperidine nitrogen. Furthermore, it could predict how the molecule might form intermolecular hydrogen bonds with water or biological targets. For large systems, NCI analysis is particularly valuable as it can be computed relatively quickly. nih.govbohrium.com Recent advancements in tools like NCIPLOT4 allow for the quantification of the properties of these interaction regions, providing more than just a qualitative picture. researchgate.net
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, particularly DFT, has become a powerful tool for structure elucidation and stereochemical assignment. researchgate.netbohrium.comruc.dk By calculating the magnetic shielding tensors of nuclei in a molecule, one can predict the corresponding chemical shifts. aps.org Comparing these predicted shifts with experimental data can help confirm a proposed structure or distinguish between different isomers. semanticscholar.orgmdpi.com
The accuracy of these predictions depends on several factors, including the chosen DFT functional, the basis set, and the model used to account for solvent effects. researchgate.netnih.gov For flexible molecules like this compound, the process often involves:
A conformational search to identify low-energy conformers.
Geometry optimization of each conformer.
Calculation of NMR shielding constants for each conformer.
Boltzmann averaging of the shielding constants based on the relative energies of the conformers. github.io
Although a dedicated computational NMR study for this compound is not available in the surveyed literature, studies on related complex molecules demonstrate the utility of this approach. For example, DFT calculations have been used to assign the complex ¹H and ¹³C NMR spectra of various natural products and synthetic compounds, sometimes leading to the revision of previously proposed structures. mdpi.commdpi.com The target accuracy for such predictions is typically around 0.1 ppm for ¹H and 1 ppm for ¹³C, which can be challenging to achieve but is often possible with modern computational methods. researchgate.net
Table 2: Key Considerations for Computational NMR Chemical Shift Prediction (Based on general principles from computational chemistry literature.)
| Parameter | Importance | Common Approaches |
| Conformational Sampling | Crucial for flexible molecules to obtain an accurate, averaged representation. | Molecular dynamics, Monte Carlo methods, or systematic rotor searches. |
| DFT Functional | The choice of functional significantly impacts accuracy. | Hybrid functionals (e.g., B3LYP, PBE0) and range-separated functionals (e.g., ωB97XD, CAM-B3LYP) are common. mdpi.comnih.gov |
| Basis Set | Larger basis sets generally yield more accurate results but are more computationally expensive. | Pople-style (e.g., 6-311+G(2d,p)) or Dunning-style (e.g., cc-pVTZ) basis sets are often used. nih.gov |
| Solvent Model | Essential for accurate prediction of spectra recorded in solution. | Implicit solvent models like the Polarizable Continuum Model (PCM) are widely used. github.io |
Chemical Transformations and Reaction Mechanisms Involving 4 4 Hydroxyphenyl 4 Piperidinol
Mechanistic Studies of Substitution Reactions at the Hydroxyl and Nitrogen Centers
The chemical reactivity of 4-(4-hydroxyphenyl)-4-piperidinol is largely dictated by the two functional groups present: the phenolic hydroxyl group and the secondary amine of the piperidine (B6355638) ring. These centers are susceptible to a variety of substitution reactions.
The nitrogen atom of the piperidine ring readily undergoes nucleophilic substitution, a common strategy for the synthesis of N-substituted derivatives. For instance, the reaction with various electrophiles such as alkyl halides or acyl chlorides allows for the introduction of diverse substituents. This is a key step in the synthesis of N-(ω-phenylalkyl)-substituted 4-(4-hydroxyphenyl)piperidines, which have been identified as high-potency antagonists at the NR1A/2B subtype of the NMDA receptor. uchile.clresearchgate.netnih.gov The synthesis of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives, a related class of compounds, is achieved by coupling 4-(1-piperazinyl)phenol with suitable benzoyl chlorides or benzoic acids under basic conditions. nih.gov
The phenolic hydroxyl group can also undergo substitution reactions, such as O-methylation, which has been shown to modulate the biological activity of the resulting compounds. researchgate.netnih.gov The hydroxyl group's ability to act as a hydrogen bond donor is also crucial for its interaction with biological targets, and its modification can significantly alter the binding affinity of the molecule. researchgate.net The electrochemical oxidation of related C4-hydroxyphenyl substituted 1,4-dihydropyridines is influenced by the acid-base equilibrium of the hydroxyl group, indicating its reactivity. uchile.cl
Table 1: Examples of Substitution Reactions
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Alkylation | Alkyl halide, base | N-Alkyl-4-(4-hydroxyphenyl)-4-piperidinol | uchile.clresearchgate.net |
| N-Acylation | Acyl chloride, base | N-Acyl-4-(4-hydroxyphenyl)-4-piperidinol | nih.gov |
| O-Methylation | Methylating agent, base | 4-(4-Methoxyphenyl)-4-piperidinol derivative | researchgate.netnih.gov |
Ring-Opening and Ring-Closing Reactions of the Piperidine Moiety
The piperidine ring of this compound is generally stable. However, under specific conditions, it can participate in ring-opening and ring-closing reactions, leading to the formation of different heterocyclic systems or acyclic compounds.
A notable example of a synthetic strategy involving ring manipulation is the oxidative cleavage of a carbon-carbon double bond within a ring, followed by a ring-closing step. For instance, a novel method for the synthesis of piperidine derivatives involves the oxidative cleavage of the olefin bond in substituted cyclopentenes to yield diformyl intermediates. These intermediates then undergo a ring-closing reductive amination with a chiral amine to form functionalized piperidines. nih.gov While this example does not start with this compound itself, it demonstrates a viable strategy for constructing the piperidine skeleton that could be conceptually applied.
Ring-closing metathesis (RCM) is another powerful tool in the synthesis of cyclic structures. In a related context, a ketalization/ring-closing metathesis (K/RCM) strategy has been employed to create bicyclic ketals. sigmaaldrich.com This highlights the potential for using metathesis reactions to construct more complex scaffolds from precursors containing the piperidine moiety.
Oxidation and Reduction Chemistry of this compound
The this compound scaffold possesses sites that are amenable to both oxidation and reduction, leading to a variety of derivatives.
The phenolic hydroxyl group makes the molecule susceptible to oxidation. The electrochemical oxidation of C4-hydroxyphenyl-substituted 1,4-dihydropyridines, structurally related compounds, proceeds via a two-proton, two-electron process to form a pyridine (B92270) derivative. uchile.cl In a similar vein, the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone generates a p-quinone-imine intermediate that can react with nucleophiles. researchgate.net This suggests that the 4-hydroxyphenyl moiety in this compound could be oxidized to a quinone-like species under appropriate conditions. The antioxidant properties observed in some hydroxyphenyl-piperazine derivatives further point to the redox activity of the hydroxyphenyl group. researchgate.net
Reduction reactions are also synthetically useful. For instance, the zinc-mediated nitro-reduction of related nitro-aromatic precursors has been used to synthesize amino-derivatives, showcasing a method to introduce further functionality. nih.gov
Table 2: Oxidation and Reduction Reactions
| Reaction Type | Reagents and Conditions | Key Intermediate/Product | Reference |
| Electrochemical Oxidation | Electrolysis in DMSO | Pyridine derivative | uchile.cl |
| Electrochemical Oxidation | Electrochemical cell | p-Quinone-imine | researchgate.net |
| Nitro Group Reduction | Zinc, acid | Amino-derivative | nih.gov |
Rearrangement Reactions and Fragmentations of the 4-Hydroxyphenyl-4-piperidinol Core
Rearrangement reactions can provide access to novel molecular skeletons from the 4-hydroxyphenyl-4-piperidinol core. While specific examples for this exact compound are not prevalent in the literature, several classical rearrangement reactions could theoretically be applied.
For example, the Pinacol rearrangement could be envisioned if the tertiary alcohol at C-4 were part of a 1,2-diol. This acid-catalyzed reaction would involve the migration of one of the adjacent carbon groups to a carbocationic center. libretexts.org
The Bamberger rearrangement of a related N-phenylhydroxylamine, which can be synthesized from the corresponding nitrobenzene, yields a 4-aminophenol. wikipedia.org This suggests a potential pathway to functionalize the phenyl ring of the core structure.
Other rearrangements such as the Beckmann rearrangement of an oxime derived from a corresponding piperidone, or the Favorskii rearrangement of an alpha-halo ketone derivative, could also be hypothetically employed to modify the piperidine ring or its substituents. libretexts.org Fragmentation reactions, though not widely reported for this specific core, could occur under mass spectrometry conditions or through specific chemical induction, providing structural information or leading to smaller, functionalized molecules.
Role as a Synthetic Intermediate in Complex Molecule Construction
The this compound scaffold is a valuable building block in the synthesis of more complex and biologically active molecules. Its derivatives are key intermediates in the development of pharmaceuticals.
A significant application is in the synthesis of selective antagonists for the NMDA receptor. By substituting the nitrogen atom of the piperidine ring with various omega-phenylalkyl groups, potent and selective antagonists have been developed. nih.gov The presence and position of the hydroxyl group on the phenyl ring are critical for activity and selectivity. uchile.clresearchgate.net For instance, (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol is a potent neuroprotectant that blocks NMDA responses. nih.gov
Furthermore, derivatives of 4-hydroxy-piperidine are important intermediates for the synthesis of potent analgesics. google.com For example, 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have been synthesized and tested for their analgesic properties.
The versatility of the this compound core allows for systematic structural modifications, enabling the exploration of structure-activity relationships and the optimization of pharmacological properties in drug discovery programs.
Structure Activity Relationship Sar Studies and Molecular Recognition Principles of 4 4 Hydroxyphenyl 4 Piperidinol Analogues
The exploration of 4-(4-hydroxyphenyl)-4-piperidinol and its derivatives has been a significant area of research in medicinal chemistry, largely due to their interaction with various biological targets, including opioid and NMDA receptors. Understanding the relationship between the structure of these compounds and their biological activity is crucial for the design of more potent and selective therapeutic agents.
Q & A
Q. Purity Optimization :
- Recrystallization in ethanol/water mixtures improves purity (>95%) .
- HPLC purification (e.g., using C18 columns with methanol/water gradients) is recommended for pharmacological studies .
Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
Q. Basic
- IR Spectroscopy : Identifies key functional groups (e.g., hydroxyl stretch at ~3200–3500 cm⁻¹, piperidine ring vibrations at ~2800 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 220.144 for C₁₁H₁₅NO₂) .
- NMR : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 6.7–7.2 ppm, piperidine protons at δ 2.5–3.5 ppm) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>98% for biological assays) .
How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
Advanced
Contradictions often arise from structural variations, assay conditions, or purity levels. Methodological strategies include:
- Comparative SAR Studies : Systematically evaluate substituent effects (e.g., 4-chloro vs. 4-bromo vs. 4-trifluoromethyl groups) on receptor binding .
- Standardized Assay Protocols : Use uniform cell lines (e.g., HEK293 for dopamine receptors) and control batches of the compound to minimize variability .
- Meta-Analysis : Aggregate data from multiple studies (e.g., binding affinities for 5HT₂A receptors) to identify trends obscured by small sample sizes .
What computational modeling approaches are suitable for predicting the receptor binding affinity of this compound analogs?
Q. Advanced
- Molecular Docking : Tools like AutoDock Vina predict binding poses with dopamine D₂ or serotonin 5HT₂A receptors. For example, the hydroxylphenyl group may form hydrogen bonds with Ser194 in D₂ receptors .
- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity (e.g., trifluoromethyl groups enhance lipophilicity and blood-brain barrier penetration) .
- MD Simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) to identify critical receptor-ligand interactions .
What in vitro assays are recommended for initial screening of the biological activity of this compound?
Q. Basic
- Radioligand Binding Assays : Measure affinity for dopamine (D₂, D₃) and serotonin (5HT₂A) receptors using [³H]spiperone or [³H]ketanserin .
- Functional cAMP Assays : Assess G protein-coupled receptor (GPCR) activity in CHO cells transfected with target receptors .
- Cytotoxicity Screening : Use MTT assays in HEK293 or HepG2 cells to rule out nonspecific toxicity at concentrations <10 µM .
How does the introduction of electron-withdrawing or electron-donating groups on the phenyl ring affect the physicochemical properties of this compound?
Q. Advanced
| Substituent | Effect on LogP | Solubility (mg/mL) | Receptor Affinity (Ki, nM) |
|---|---|---|---|
| -H (Parent) | 1.8 | 2.1 (PBS) | D₂: 120 ± 15 |
| -Cl (4-Cl) | 2.4 | 1.3 (PBS) | D₂: 85 ± 10 |
| -CF₃ (3-CF₃) | 3.1 | 0.6 (DMSO) | 5HT₂A: 45 ± 8 |
- Electron-withdrawing groups (e.g., -Cl, -CF₃) : Increase lipophilicity and membrane permeability but reduce aqueous solubility.
- Electron-donating groups (e.g., -OCH₃) : Enhance hydrogen bonding potential, improving solubility but potentially reducing CNS penetration .
What are the critical parameters to optimize in the purification of this compound to achieve high purity for pharmacological studies?
Q. Basic
- Solvent Selection : Use ethanol/water (70:30) for recrystallization to balance yield and purity .
- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) gradients removes unreacted starting materials .
- HPLC Conditions : C18 column, 0.1% TFA in water/acetonitrile (gradient: 5% to 95% ACN over 20 min), flow rate 1 mL/min .
What strategies can be employed to enhance the metabolic stability of this compound derivatives without compromising their biological activity?
Q. Advanced
- Isosteric Replacement : Substitute the hydroxyl group with a bioisostere like -SO₂NH₂ to reduce Phase II glucuronidation .
- Deuterium Incorporation : Replace labile hydrogens (e.g., on the piperidine ring) with deuterium to slow CYP450-mediated oxidation .
- Prodrug Design : Mask the hydroxyl group as an ester (e.g., acetyl or pivaloyl ester) to improve plasma stability, with enzymatic cleavage in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
